4-Acetamidosalicylic acid

説明

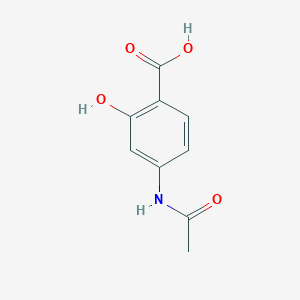

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-acetamido-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-5(11)10-6-2-3-7(9(13)14)8(12)4-6/h2-4,12H,1H3,(H,10,11)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBTVSGCNBZPRBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90198167 | |

| Record name | 4-Acetamidosalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90198167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50-86-2 | |

| Record name | 4-Acetamidosalicylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Acetamidosalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Acetamido-2-hydroxybenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54182 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Acetamidosalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90198167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-acetamidosalicylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.064 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ACETAMIDOSALICYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7C1010RKE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Transformations of 4 Acetamidosalicylic Acid

Synthetic Pathways for 4-Acetamidosalicylic Acid and its Precursors

The principal route to this compound involves the acetylation of its precursor, 4-Aminosalicylic acid (4-ASA). prepchem.comijprdjournal.com This transformation is well-documented and can be achieved through various established and emerging chemical strategies.

Synthesis from 4-Aminosalicylic Acid

The most direct and widely utilized method for preparing this compound is the N-acetylation of 4-Aminosalicylic acid. pubcompare.ai This process involves the introduction of an acetyl group to the amino moiety at the C4 position of the salicylic (B10762653) acid ring.

Traditional methods for the acetylation of 4-Aminosalicylic acid typically employ acetylating agents such as acetic anhydride (B1165640) or acetyl chloride. prepchem.comgoogle.com

One common procedure involves the reaction of 4-Aminosalicylic acid with acetic anhydride in a suitable solvent, such as absolute ethanol (B145695). prepchem.com In a representative synthesis, a suspension of 4-Aminosalicylic acid in ethanol is heated to reflux. Acetic anhydride is then added dropwise over a period of about 30 minutes. The reaction mixture is refluxed for an additional 15 minutes to ensure the completion of the reaction. Upon cooling, the product, this compound, crystallizes and can be collected by filtration. This method has been reported to yield approximately 74%. prepchem.com

Another established conventional method involves dissolving 4-Aminosalicylic acid in a basic solvent like pyridine, followed by the dropwise addition of acetyl chloride at room temperature. The mixture is then heated, for instance at 100°C for 2 hours, to drive the reaction to completion.

These conventional methods, while effective, often require extended reaction times and heating, which has prompted the exploration of more efficient techniques.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful alternative to conventional heating methods, offering significant improvements in reaction efficiency and environmental impact. ijprdjournal.comresearchgate.net This technology utilizes microwave radiation to directly and rapidly heat the reaction mixture, leading to a substantial acceleration of chemical transformations. researchgate.net

The application of microwave irradiation to the acetylation of 4-Aminosalicylic acid dramatically reduces reaction times and can lead to higher product yields. ijprdjournal.com While conventional heating might require 30 minutes or more, microwave-assisted synthesis can often be completed in a matter of minutes. ijprdjournal.com For instance, a comparative study on the synthesis of a similar compound, aspirin (B1665792), showed a reduction in reaction time from 30 minutes with conventional heating to just 7 minutes using microwave irradiation at 175 watts. ijprdjournal.com This rapid and uniform heating is due to the direct interaction of microwaves with polar molecules in the reaction mixture, causing rapid molecular motion and efficient energy transfer. researchgate.net Consequently, yields can be improved; for example, aspirin synthesis yield increased from 72.08% conventionally to 85.88% with microwave assistance. ijprdjournal.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Acetylation

| Parameter | Conventional Method | Microwave-Assisted Method |

|---|---|---|

| Reaction Time | 30 minutes | 7 minutes |

| Yield | 72.08% | 85.88% |

Data based on comparative synthesis of aspirin, a structurally related salicylic acid derivative. ijprdjournal.com

Microwave-assisted synthesis is considered a greener approach to chemical synthesis. researchgate.net The significant reduction in reaction time leads to lower energy consumption. google.com Furthermore, MAOS can often be conducted in solvent-free conditions, which minimizes the use of hazardous organic solvents and reduces the generation of chemical waste. researchgate.net From a safety perspective, reactions are typically performed in sealed vessels, which effectively contains hazardous reagents and byproducts, minimizing operator exposure. google.com The precise control over reaction parameters like temperature and time also contributes to cleaner reactions with fewer side products, simplifying purification processes. ijprdjournal.com

Microwave-Assisted Synthesis

Enhanced Reaction Kinetics and Yields

Exploration of Alternative Synthetic Routes

While acetylation of 4-Aminosalicylic acid is the predominant synthetic route, other pathways can be conceptually explored, often involving the synthesis of the 4-aminosalicylic acid precursor from different starting materials.

One potential alternative pathway begins with 4-aminophenol (B1666318). This precursor could undergo a Kolbe-Schmitt reaction , a carboxylation process that introduces a carboxylic acid group onto a phenol (B47542) ring. wikipedia.orgnumberanalytics.com By treating 4-aminophenol with a base and then carbon dioxide under pressure and heat, it is possible to synthesize 4-Aminosalicylic acid. wikipedia.orgnih.gov This intermediate would then be acetylated as described previously to yield the final product. The regioselectivity of the Kolbe-Schmitt reaction (i.e., whether the carboxyl group adds ortho or para to the hydroxyl group) is sensitive to reaction conditions such as the choice of alkali metal cation and temperature. wikipedia.orgmdpi.com

Another synthetic strategy starts with 2-hydroxy-4-nitrobenzoic acid. This intermediate can be produced from 2-amino-4-nitrobenzoic acid via a diazotization reaction followed by boiling. google.com The nitro group of 2-hydroxy-4-nitrobenzoic acid is then reduced to an amino group, forming 4-Aminosalicylic acid. This reduction step is a critical transformation. The resulting 4-Aminosalicylic acid is subsequently acetylated to produce this compound. google.com This multi-step process provides an alternative for generating the key precursor needed for the final acetylation step.

Derivatization Strategies and Analogue Synthesis

The chemical structure of this compound, featuring a carboxylic acid, a hydroxyl group, and an acetamido group on an aromatic ring, provides multiple reactive sites for derivatization. This allows for the synthesis of a wide range of analogues with potentially enhanced or novel biological activities.

Esterification Reactions of the Carboxyl Group

The carboxyl group of this compound is a prime target for modification through esterification. This reaction converts the carboxylic acid into an ester, which can alter the compound's physicochemical properties, such as lipophilicity and metabolic stability.

Standard Fischer esterification conditions, involving reaction with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄), can be employed. masterorganicchemistry.compressbooks.pub For instance, the reaction of this compound with ethanol and H₂SO₄ under reflux would yield ethyl 4-acetamidosalicylate. nih.gov The general mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. chemistrylearner.com This is followed by the elimination of a water molecule to form the ester. masterorganicchemistry.comchemistrylearner.com

Alternative methods for esterification that avoid strongly acidic conditions are also available. One such method involves the conversion of the carboxylic acid to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. chemistrysteps.com The resulting acid chloride can then be reacted with an alcohol in the presence of a base to form the ester. pressbooks.pub Another approach is the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the reaction between the carboxylic acid and an alcohol, a method particularly useful for acid-sensitive substrates. commonorganicchemistry.com Alkylation of the carboxylate ion with an alkyl halide, such as methyl iodide, presents another route to methyl esters. commonorganicchemistry.com

A variety of esters of this compound have been synthesized, including methyl, ethyl, and propyl esters. umt.edu For example, methyl 4-acetamido-2-hydroxybenzoate is a known derivative. guidechem.com

Table 1: Examples of Esterification Reactions of this compound

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product |

| This compound | Ethanol | H₂SO₄, Reflux | Ethyl 4-acetamidosalicylate |

| This compound | Methanol (B129727) | SOCl₂, then pyridine | Methyl 4-acetamidosalicylate |

| This compound | t-Butanol | DCC, DMAP | t-Butyl 4-acetamidosalicylate |

| Sodium 4-acetamidosalicylate | Methyl Iodide | SN2 conditions | Methyl 4-acetamidosalicylate |

Amide Bond Formation via the Acetamido Group

While the acetamido group is generally less reactive than the carboxyl or hydroxyl groups, it can undergo further chemical transformations. One key reaction is the hydrolysis of the amide bond to regenerate the amino group, yielding 4-aminosalicylic acid. etsu.edu This reaction is typically carried out under acidic or basic conditions. etsu.edu The resulting 4-aminosalicylic acid can then serve as a precursor for the synthesis of new amide derivatives. wisconsin.edu

The formation of new amide bonds at the 4-amino position allows for the introduction of a wide variety of substituents. For instance, coupling reactions with various carboxylic acids can be achieved using activating agents like dicyclohexylcarbodiimide (DCC) or n-propanephosphonic acid anhydride (T3P). libretexts.orgorganic-chemistry.org These reagents facilitate the formation of an amide linkage between the amino group of 4-aminosalicylic acid and the carboxyl group of another molecule. libretexts.org

For example, reacting 4-aminosalicylic acid with another acid in the presence of a coupling agent can yield novel N-acyl derivatives. wisconsin.edu This strategy has been employed to synthesize a range of amides with potential biological activities. researchgate.net

Modifications to the Salicylic Acid Core

The aromatic ring of this compound is also amenable to modification, allowing for the synthesis of analogues with altered electronic and steric properties. Electrophilic aromatic substitution reactions can introduce various functional groups onto the ring, although the directing effects of the existing hydroxyl, carboxyl, and acetamido groups must be considered.

One notable modification involves the synthesis of bi-aryl analogues through palladium-catalyzed cross-coupling reactions. nih.gov For example, an iodo-substituted derivative of salicylic acid can be coupled with various aryl boronic acids to introduce a new aryl group onto the salicylic acid scaffold. nih.gov This approach significantly expands the structural diversity of accessible analogues.

Furthermore, the hydroxyl group can be alkylated or acylated. For instance, reaction with an alkyl halide in the presence of a base can yield ether derivatives. Acylation of the hydroxyl group would lead to the formation of an ester at this position.

Table 2: Examples of Modifications to the Salicylic Acid Core

| Starting Material | Reaction Type | Reagents | Product Type |

| 4-Iodosalicylic acid derivative | Suzuki Coupling | Aryl boronic acid, Pd catalyst | Bi-aryl salicylic acid derivative nih.gov |

| This compound | Alkylation | Alkyl halide, Base | O-alkylated derivative |

| This compound | Acylation | Acid chloride, Base | O-acylated derivative |

Combinatorial Chemistry Approaches for Library Generation

Combinatorial chemistry has emerged as a powerful tool for rapidly generating large and diverse collections of compounds, known as chemical libraries. ijpsonline.comvipergen.com The multifunctional nature of this compound makes it an excellent scaffold for combinatorial synthesis. google.com By systematically combining a set of building blocks at its various reactive sites, a vast number of analogues can be prepared. ijpsonline.com

Chemical libraries are fundamental to modern drug discovery, enabling high-throughput screening (HTS) to identify new lead compounds with desired biological activities. vipergen.comfrontiersin.org Libraries of compounds based on the this compound scaffold can be screened against a wide range of biological targets to discover novel therapeutic agents. google.comnih.gov The structural diversity within these libraries increases the probability of finding "hits" that can be further optimized into drug candidates. frontiersin.org

Focused libraries, designed to target specific classes of proteins like kinases or G-protein-coupled receptors (GPCRs), can also be constructed using this compound as a core structure. thermofisher.com This targeted approach can enhance the efficiency of the drug discovery process. thermofisher.com The generation of such libraries from "hot building blocks" like salicylic acid, which are present in numerous existing drugs, is a strategy to increase the likelihood of finding new bioactive compounds. google.com

High-throughput synthesis (HTS) methodologies are essential for the practical generation of combinatorial libraries. These techniques often employ automated and parallel synthesis approaches to produce a large number of compounds in a short amount of time. google.com For this compound derivatives, this can involve solid-phase synthesis, where the scaffold is attached to a resin, and various reagents are sequentially added to build the desired analogues. ijpsonline.com

Microwave-assisted synthesis is another HTS methodology that can significantly accelerate reaction times and improve yields for the synthesis of this compound derivatives. ijprdjournal.com This technique offers advantages in terms of efficiency and environmental friendliness. ijprdjournal.com The use of spatially separate parallel synthesis in formats like 96-well plates allows for the simultaneous synthesis of a large number of discrete compounds, which can then be directly subjected to biological screening. ijpsonline.com

Advanced Research on Biological Activities and Pharmacological Mechanisms of 4 Acetamidosalicylic Acid and Its Derivatives

In Vitro Bioactivity Profiling

The in vitro evaluation of 4-Acetamidosalicylic acid has centered on its potential to combat bacterial biofilms, a critical factor in many persistent and chronic infections. Research has explored its mechanisms of action, from preventing the initial attachment of bacteria to surfaces to potentially disrupting the complex architecture of mature biofilms.

Anti-Biofilm Activities and Mechanisms

The anti-biofilm activity of this compound and its parent compound, salicylic (B10762653) acid, has been investigated through various mechanisms that target different stages of biofilm development. unimi.it These stages include the initial adhesion of bacteria, the development of the biofilm structure, the eventual detachment or dispersal of bacteria from the biofilm, communication between bacterial cells, and the production of the protective extracellular matrix. frontiersin.orgfrontiersin.org

The initial attachment of bacteria to a surface is the first and most critical step in biofilm formation. frontiersin.org The ability of a compound to prevent this adhesion is a promising anti-biofilm strategy.

Research has shown that this compound (4-AcASA) exhibits significant anti-adhesion properties against Escherichia coli. unimi.itscispace.com In one study, while 4-AcASA showed no anti-adhesion activity at a low concentration of 0.183 μM, it became significantly effective at higher concentrations. scispace.com This concentration-dependent activity highlights its potential as an inhibitor of the initial step of biofilm formation. The parent compound, salicylic acid, has also been demonstrated to reduce bacterial adhesion of E. coli by up to 68.1±5.6%. unimi.it

**Table 1: Anti-adhesion Activity of this compound (4-AcASA) against *E. coli***

| Compound | Concentration (μM) | Anti-adhesion Activity | Reference |

|---|---|---|---|

| This compound | 0.183 | Not observed | scispace.com |

| This compound | 1.83 | Significant | scispace.com |

| This compound | 18.3 | Significant | scispace.com |

| This compound | 183 | Significant | scispace.com |

Following initial adhesion, bacteria proliferate and form a mature biofilm with a complex, three-dimensional structure. frontiersin.org This structure provides protection to the embedded bacteria. While direct studies on the impact of this compound on biofilm structure are limited, research on its parent compound, salicylic acid, offers valuable insights. Salicylic acid has been shown to profoundly affect the structural development of E. coli biofilms. It can reduce the viable biomass by 97.0±0.7% and significantly decrease the essential components of the biofilm matrix. unimi.it Given that this compound is a derivative of salicylic acid, investigating its specific effects on biofilm architecture is a logical next step in its research trajectory.

The final stage of the biofilm life cycle is detachment, where bacteria disperse from the mature biofilm to colonize new sites. frontiersin.orgmontana.edu Promoting premature detachment can be an effective anti-biofilm strategy. Studies have demonstrated that salicylic acid can promote the detachment of E. coli biofilms by a factor of 3.4±0.6. unimi.it The enzymatic degradation of the biofilm matrix, for instance by enzymes like dispersin B, is another mechanism that leads to biofilm detachment. nih.gov While the direct effect of this compound on promoting biofilm detachment has not been explicitly detailed, the activity of its parent compound suggests a potential area for future investigation.

Quorum sensing (QS) is a cell-to-cell communication system that allows bacteria to coordinate gene expression, including the production of virulence factors and biofilm formation, based on population density. nih.govmdpi.com Interfering with QS pathways is a modern strategy to combat bacterial virulence without exerting selective pressure that leads to resistance. nih.gov

Salicylic acid has been identified as an inhibitor of QS in Pseudomonas aeruginosa. nih.gov It has been shown to downregulate the expression of key QS regulatory genes, lasI and lasR, by 3- and 2-fold, respectively. nih.gov In E. coli, salicylic acid treatment resulted in a 7.6±1.4 fold increase in the production of the signaling molecule indole. unimi.it Experiments have revealed that salicylic acid interacts with proteins that are involved in quorum sensing. unimi.it Although salicylic acid-triazole analogs are known as quorum sensing inhibitors, the specific interactions of this compound with bacterial signaling pathways remain to be fully elucidated. americanchemicalsuppliers.com

The extracellular polymeric substance (EPS) matrix is the "glue" that holds biofilms together, providing structural integrity and protection from external threats. nih.govwikipedia.org The EPS is primarily composed of polysaccharides, proteins, lipids, and extracellular DNA (eDNA). mdpi.comwikipedia.org Targeting the EPS is a key anti-biofilm strategy.

Interaction with Bacterial Signaling Pathways (e.g., Quorum Sensing)

Enzyme Inhibition Studies

The interaction of this compound and its derivatives with various enzyme systems is a critical area of research for understanding their therapeutic potential. These studies reveal mechanisms of action that can be exploited for drug development.

Beta-Lactamase Inhibition and Structure-Activity Relationships

Beta-lactam antibiotics, such as penicillins and cephalosporins, are a cornerstone of antibacterial therapy. wikipedia.org Their mechanism of action involves inhibiting the synthesis of the bacterial cell wall. wikipedia.org However, bacterial resistance, primarily through the production of β-lactamase enzymes that hydrolyze the antibiotic's β-lactam ring, poses a significant threat. wikipedia.orgmdpi.com To counter this, β-lactam antibiotics are often co-administered with β-lactamase inhibitors. wikipedia.orgnih.gov These inhibitors work by binding to the β-lactamase enzyme, either as a high-affinity substrate or as a "suicide inhibitor" that permanently inactivates it. nih.gov

While extensive research has been conducted on various β-lactamase inhibitors like clavulanic acid, sulbactam, and tazobactam, specific studies detailing the direct inhibitory action of this compound on β-lactamases are not extensively documented in the reviewed literature. mdpi.com The development of novel inhibitors often involves creating compounds that can mimic the transition state of the enzyme-substrate complex. unisi.it Boronic acids, for example, are being investigated as they can form stable, reversible covalent bonds with the catalytic serine residue in many β-lactamases. wikipedia.orgmdpi.com Further research would be necessary to determine if this compound or its derivatives possess a structural conformation capable of effectively interacting with the active site of β-lactamase enzymes.

Inhibition of Other Enzyme Systems (e.g., Ribonucleotide Reductase)

Research into the parent compound, 4-aminosalicylic acid, has shown it possesses bacteriostatic action against Mycobacterium tuberculosis through at least two mechanisms. One key pathway is the inhibition of folic acid synthesis. ncats.io Bacteria rely on the synthesis of folic acid for growth, and aminosalicylic acid competes with para-aminobenzoic acid for the enzyme pteridine (B1203161) synthetase, effectively halting the pathway. ncats.io Additionally, it may interfere with the synthesis of mycobactin, a component of the cell wall, which would reduce iron uptake by the bacteria. ncats.io While these mechanisms are established for the parent amine, the specific inhibitory effects of its acetylated form, this compound, on these or other enzyme systems like ribonucleotide reductase require more direct investigation.

Studies on Adenylate Kinase (AK) Interaction

Adenylate kinase (AK) is a crucial enzyme that maintains cellular energy homeostasis by catalyzing the reversible transfer of a phosphoryl group between ATP, AMP, and ADP. mdpi.comnih.gov Due to its well-characterized structure and significant conformational changes during its catalytic cycle, AK is often used as a model protein in biophysical studies. nih.govnih.gov

A notable study utilized a mutant of Escherichia coli AK to investigate domain closure, a key conformational change for the enzyme's function. nih.gov In this research, this compound was employed as a fluorescent acceptor in time-resolved dynamic nonradiative excitation energy transfer (ET) experiments. nih.gov The compound was covalently labeled onto a specific cysteine residue of the mutant AK. nih.gov By measuring the energy transfer between a tryptophan donor and the this compound acceptor, researchers could determine the distances between different domains of the enzyme in various ligand-bound states. nih.gov The results confirmed a stepwise domain closure and revealed that the enzyme exists in multiple conformations in solution. nih.gov This study highlights the utility of this compound as a tool in sophisticated biophysical experiments to probe protein dynamics, rather than as a direct inhibitor of AK activity itself. nih.gov

Cellular Proliferation and Viability Assays

Evaluating the effect of chemical compounds on cell growth and viability is fundamental in drug discovery. Cellular proliferation assays are in vitro methods used to measure processes like cell growth, division, and metabolic activity over time. researchgate.net

This compound is utilized as a reactant in the synthesis of salicylanilide (B1680751) derivatives which have been identified as inhibitors of the protein tyrosine kinase epidermal growth factor receptor (EGFR). lookchem.comchemicalbook.com Since EGFR is a key regulator of cell proliferation, its inhibition is a major target in cancer therapy. Furthermore, studies on poly(anhydride esters) composed of various salicylate (B1505791) derivatives have used cell viability and proliferation assays with L929 fibroblast cells to assess cytotoxicity. researchgate.net These studies found that the cytotoxicity varied depending on the specific chemistry of the salicylate derivative. researchgate.net

Commonly used assays to determine cell viability and proliferation are colorimetric, relying on the metabolic activity of living cells to convert a substrate into a colored product.

Table 1: Common Cellular Proliferation and Viability Assays

| Assay Type | Principle |

|---|---|

| MTT Assay | Living cells convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product. |

| XTT Assay | A second-generation tetrazolium dye, XTT, is reduced by metabolically active cells to a soluble, orange-colored formazan derivative. |

| WST-1 Assay | A water-soluble tetrazolium salt is cleaved to a soluble formazan by cellular mechanisms. |

| Resazurin-based Assay | The blue dye resazurin (B115843) is reduced to the pink, highly fluorescent resorufin (B1680543) by viable cells. |

These assays are crucial for screening the effects of this compound and its derivatives on different cell lines, determining their potential as therapeutic agents or identifying any cytotoxic effects. researchgate.netlookchem.com For instance, cytotoxicity studies on derivatives of this compound have been conducted on cell lines such as THP-1, A549, and PANC-1, where the compounds were found to be non-toxic. lookchem.com

Antioxidant Properties

The proposed mechanisms for the antioxidant activity of salicylates are varied and include:

Scavenging of hydroxyl radicals and chelation of transition metals : This is a direct antioxidant effect, neutralizing highly reactive molecules. nih.gov

Inhibition of neutrophil oxidative burst : This reduces the production of reactive oxygen species during inflammatory responses. nih.gov

Modulation of signaling pathways : This includes the inhibition of NF-κB and AP-1 protein kinases, which are involved in the cellular response to stress. nih.gov

Theoretical studies comparing acetaminophen (B1664979) and salicylic acid derivatives have explored their antioxidant mechanisms through single electron transfer (SET) and hydrogen atom transfer (HAT). scielo.br These calculations suggest that the molecular structure, particularly the presence and position of hydroxyl and amide groups, significantly influences the compound's ability to donate an electron or a hydrogen atom to neutralize free radicals. scielo.br The association of an acetamide (B32628) group with a salicylate structure, as in this compound, can modify these electronic properties, potentially enhancing its scavenger capacity compared to salicylic acid alone. scielo.br

Influence on Reactive Oxygen Species (ROS) Generation

Reactive Oxygen Species (ROS) are chemically reactive molecules containing oxygen that are generated as natural byproducts of cellular metabolism. While essential for cell signaling, their overaccumulation leads to oxidative stress, damaging lipids, proteins, and DNA. nih.gov Salicylic acid and its derivatives play a complex role in modulating ROS levels.

Salicylic acid (SA) is recognized as a key regulator of ROS, maintaining an equilibrium that prevents oxidative stress. nih.govpreprints.org The relationship is intertwined, with ROS acting both downstream of SA signaling and also as part of a feedback loop that regulates SA signaling itself. nih.govmdpi.com Studies have shown that SA treatment can enhance the antioxidant systems in fruit, impeding ROS accumulation by stimulating the activities of antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), ascorbate (B8700270) peroxidase (APX), and glutathione (B108866) reductase (GR). mdpi.com

Research on Escherichia coli biofilms has also investigated the effects of salicylic acid and its derivatives, including this compound, on the intracellular content of ROS. scispace.comunimi.it It has been demonstrated that salicylic acid can interact with proteins involved in reactive oxygen species accumulation. unimi.it This suggests that this compound could influence cellular health by modulating the generation and detoxification of ROS.

Table 2: Effects of Salicylates on ROS and Antioxidant Systems

| Effect | Mechanism/Observation | Source(s) |

|---|---|---|

| ROS Regulation | Salicylic acid acts as a chief regulator of ROS to prevent overaccumulation and oxidative stress. | nih.govpreprints.org |

| Enzyme Stimulation | Increases the activity of antioxidant enzymes such as SOD, CAT, APX, and GR. | mdpi.com |

| Biofilm Interaction | Interacts with bacterial proteins that play a role in ROS accumulation. | unimi.it |

| Signaling Crosstalk | Engages in a complex, self-amplifying loop with ROS signaling pathways. | nih.govmdpi.com |

Interaction with Specific Biological Targets (e.g., Protein Tyrosine Kinase Epidermal Growth Factor Receptor)

Research into the direct interaction of this compound with the Protein Tyrosine Kinase Epidermal Growth Factor Receptor (EGFR) is not extensively documented in publicly available literature. However, studies on related compounds, specifically salicylanilides, provide insight into how derivatives of salicylic acid can act as potent inhibitors of EGFR. A pharmacophore model for ATP-competitive inhibitors suggests that a salicylic acid function could replace a pyrimidine (B1678525) ring in binding to the active site of the EGFR protein tyrosine kinase. capes.gov.br This has led to the synthesis and testing of a series of salicylanilides, some of which have demonstrated potent and selective inhibition of EGFR tyrosine kinase, with IC50 values in the nanomolar range. capes.gov.br

The EGFR family of transmembrane growth factor receptor PTKs plays a fundamental role in signal transduction pathways that regulate cell proliferation. capes.gov.br Dysfunctional EGFR signaling has been implicated in various proliferative diseases, including many types of cancer, making it a key target for therapeutic agents. capes.gov.brnih.gov Inhibitors of EGFR PTK can block inappropriate mitogenic signaling and potentially halt tumor growth. capes.gov.br While 4-anilinoquinazoline (B1210976) derivatives are a well-known class of EGFR inhibitors, the exploration of salicylanilides indicates that the salicylic acid moiety is a viable pharmacophore for designing new EGFR inhibitors. capes.gov.brnih.gov

Inhibition of Leukocyte Adherence

Furthermore, salicylates have been shown to interfere with the initial steps of T cell adhesion to the endothelium in a non-static environment. aai.org This is achieved by inducing the shedding of L-selectin from the surface of resting T cells, a process that appears to be dependent on an increase in intracellular calcium and the activation of tyrosine kinase. aai.org The down-regulation of L-selectin by salicylates reduces the ability of T cells to bind to the endothelium. aai.org This effect on leukocyte adherence is independent of the well-known inhibition of cyclooxygenase (COX) and prostaglandin (B15479496) synthesis by some salicylates like aspirin (B1665792). nih.gov Given that this compound is a salicylate derivative, it may share these COX-independent anti-inflammatory mechanisms.

In Vivo Bioactivity Investigations (Preclinical Focus)

Preclinical in vivo studies are essential for evaluating the therapeutic potential and understanding the complex biological interactions of new chemical entities before they can be considered for human trials. tandfonline.com These studies, often conducted in animal models, provide critical data on a compound's efficacy and its effects on physiological and pathological processes. tandfonline.com

Studies in Animal Models

While specific in vivo studies focusing on this compound are limited in accessible literature, research on its isomer, 5-acetamidosalicylic acid (Salicytamide), provides valuable preclinical data. In studies using Swiss mice and Wistar rats, salicytamide has been investigated for its antinociceptive and anti-inflammatory properties. aai.org These animal models are standard for screening potential anti-inflammatory drugs. researchgate.net For instance, the acetic acid-induced writhing test and the hot plate test in mice are used to assess peripheral and central antinociceptive activity, respectively. aai.org

Impact on Inflammatory Processes in Disease Models

The impact of salicylates on inflammatory processes has been evaluated in various disease models. For example, the carrageenan-induced paw edema model in rats is a widely used test to screen for anti-inflammatory drugs. aai.orgtandfonline.com In this model, the administration of a phlogistic agent (carrageenan) induces a localized inflammatory response characterized by edema. aai.org

Studies on Salicytamide (5-acetamidosalicylic acid) have shown that it is effective in reducing edema in the carrageenan-induced paw edema model and in the croton oil-induced dermatitis model in rats. aai.org These findings suggest that this acetylated derivative of aminosalicylic acid possesses significant anti-inflammatory and antioedematogenic properties. aai.org The mechanism is thought to be related to the mitigation of the pro-inflammatory effects of the inducing agents, possibly through pathways shared with paracetamol and acetylsalicylic acid. aai.org Given the structural similarity, it is plausible that this compound could exhibit similar effects on inflammatory processes in such preclinical models.

Table 1: Preclinical Animal Models for Inflammation

| Model | Animal | Inflammatory Stimulus | Measured Outcome | Relevance |

|---|---|---|---|---|

| Carrageenan-induced Paw Edema | Rat | Carrageenan | Paw volume (edema) | Acute inflammation |

| Acetic Acid-induced Writhing | Mouse | Acetic Acid | Number of writhes | Visceral pain and inflammation |

| Hot Plate Test | Mouse | Heat | Latency to response | Central antinociceptive activity |

Assessment of Anti-Tuberculosis Activity of Acetylated para-Aminosalicylic Acid

Para-Aminosalicylic acid (PAS) is a second-line anti-tuberculosis agent. Its primary metabolite in humans is N-acetyl-p-aminosalicylic acid (this compound), formed through acetylation in the liver.

Reduced Activity upon Acetylation

The acetylation of para-Aminosalicylic acid to form this compound significantly reduces its anti-tuberculosis activity. Studies have shown that the acetylated metabolite is devoid of bacteriostatic activity against Mycobacterium tuberculosis. This inactivation is a critical factor in the pharmacokinetics of PAS. Research has demonstrated that the arylamine N-acetyltransferase (NAT) from M. tuberculosis can acetylate PAS, leading to its inactivation both in vitro and in vivo. Overexpression of this enzyme in M. tuberculosis results in resistance to PAS. While the acetylated form (AcPAS) has markedly reduced efficacy, it is suggested that it may still possess very weak anti-tuberculosis activity, possibly by competing with p-aminobenzoic acid (PABA) in the folate biosynthesis pathway, though with much lower efficiency than the parent drug.

Table 2: Activity of PAS and its Acetylated Metabolite

| Compound | Target Organism | Activity | Mechanism of Inactivation |

|---|---|---|---|

| para-Aminosalicylic acid (PAS) | Mycobacterium tuberculosis | Active | - |

Table of Compound Names

| Compound Name |

|---|

| This compound |

| 5-acetamidosalicylic acid (Salicytamide) |

| para-Aminosalicylic acid (PAS) |

| N-acetyl-p-aminosalicylic acid (AcPAS) |

| Aspirin |

| Sodium salicylate |

| Salicylanilides |

| p-aminobenzoic acid (PABA) |

| Paracetamol |

Resistance Mechanisms in Mycobacterium tuberculosis

The emergence of drug resistance in Mycobacterium tuberculosis is a significant global health challenge. biomedgrid.com One of the mechanisms of resistance involves the enzymatic modification of an active drug into an inactive metabolite. This is particularly relevant in the context of para-aminosalicylic acid (PAS), a second-line antituberculosis agent. asm.org Research has demonstrated that the M. tuberculosis arylamine N-acetyltransferase (TBNAT) can acetylate PAS, converting it into this compound (AcPAS). asm.org

This acetylation occurs at the N4 position of the PAS amino group and effectively inactivates the drug. asm.org The minimum inhibitory concentration (MIC) for PAS against M. tuberculosis H37Ra is approximately 0.1 µM, whereas the MIC for its acetylated form, this compound, is 50 µM, indicating a significant reduction in antituberculosis activity. asm.org Consequently, the overexpression of the TBNAT enzyme in M. tuberculosis leads to increased resistance to PAS. asm.org

This inactivation is a key component of the broader mechanisms of PAS resistance, which primarily target the folate metabolic pathway. asm.orgresearchgate.net PAS functions as a prodrug that is processed into a hydroxyl dihydrofolate antimetabolite, which then inhibits dihydrofolate reductase (DHFR). asm.org Resistance can therefore arise from several points in this pathway. researchgate.net

Table 1: Characterized Mechanisms of PAS Resistance in M. tuberculosis

| Mechanism | Description | Reference |

|---|---|---|

| Enzymatic Inactivation | The TBNAT enzyme acetylates PAS to form this compound, a significantly less active compound. | asm.org |

| Diminished Bioactivation | Mutations in the FolC enzyme can alter the substrate binding pocket, leading to decreased bioactivation of PAS. | researchgate.net |

| Target Overexpression | Overexpression of the target enzyme DfrA (DHFR) or an alternative reductase (RibD) can negate the inhibitory effect of the activated drug. | researchgate.net |

| Pathway Inactivation | Loss-of-function mutations in the thymidylate synthase ThyA can confer resistance by reducing the catalytic demand on DHFR. | researchgate.net |

| Efflux | The efflux antiporter TAP (encoded by Rv1258c) can actively transport intracellular PAS out of the bacterial cell. | researchgate.net |

Analgesic Activity Research

Derivatives of salicylic acid are a foundational class of agents possessing analgesic, antipyretic, and anti-inflammatory properties. unair.ac.idpharmacy180.com The therapeutic effects of this compound, including its potential for pain mitigation, are derived from its core salicylate structure. ijprdjournal.com Research into a series of acyl-salicylic acid derivatives has provided insights into the mechanisms underlying their analgesic effects, which are often mediated through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. unair.ac.id

While direct, extensive studies on the analgesic profile of this compound are not widely published, the principles of analgesic activity for this class of compounds are well-established. For instance, in studies of related derivatives, analgesic efficacy is often evaluated using methods like the acetic acid-induced writhing test in animal models. unair.ac.id The results of such in vivo tests are frequently correlated with in silico molecular docking studies to predict the binding affinity of the compounds to the active site of COX-2. unair.ac.id For a series of O-benzoyl-salicylic acid analogs, a clear relationship was found between their docking energies against COX-2 and their ED50 values for pain inhibition, demonstrating that higher binding affinity can translate to improved analgesic activity. unair.ac.id

Table 2: Analgesic Activity of Selected Salicylic Acid Derivatives

| Compound | Structure | Analgesic Activity (ED50) | Key Finding | Reference |

|---|---|---|---|---|

| Aspirin | Acetylsalicylic acid | 0.39 mmol/kg | Standard positive control. | unair.ac.id |

| BS3 | O-(4-tert-butylbenzoyl)-salicylic acid | 0.26 mmol/kg | The tert-butyl group enhanced analgesic activity and COX-2 binding affinity. | unair.ac.id |

| BS4 | O-(4-chlorobenzoyl)-salicylic acid | < 0.39 mmol/kg | Showed excellent analgesic activity, higher than aspirin. | unair.ac.id |

Structure-Activity Relationship (SAR) Studies

Delineation of Key Structural Features for Biological Activity

The biological activity of salicylates is intrinsically linked to their specific chemical architecture. Salicylic acid itself is considered a "hot building block" in medicinal chemistry, as its scaffold can be modified to produce a wide array of compounds with diverse therapeutic uses. google.com Structure-activity relationship (SAR) studies have delineated several features of the salicylate molecule that are crucial for its pharmacological effects. pharmacy180.com

The active form of the molecule is the salicylate anion. pharmacy180.com The presence and relative positioning of the carboxylic acid and phenolic hydroxyl groups are paramount. pharmacy180.com Any change in their positions relative to each other, such as moving the hydroxyl group to the meta or para position, results in a loss of activity. pharmacy180.com The acidity of the carboxylic acid group is also a key determinant of the activity profile; for example, converting it to the corresponding amide (salicylamide) retains analgesic properties but eliminates anti-inflammatory action. pharmacy180.com These core features form a pseudo-six-membered ring through an intramolecular hydrogen bond, a structural motif considered crucial for binding to certain biological targets. psu.edu

Key Structural Requirements for Salicylate Activity:

Phenolic Hydroxyl Group: Must be positioned ortho to the carboxyl group. This arrangement is critical for biological activity. pharmacy180.com

Aromatic Ring: Serves as the scaffold for the functional groups and can be substituted to modulate activity and toxicity. pharmacy180.com

Salicylate Anion: The deprotonated form is considered the active moiety. pharmacy180.com

Impact of Substituent Modifications on Efficacy and Selectivity

Modifying the substituents on the salicylate ring or its functional groups can profoundly alter the efficacy, selectivity, and even the primary biological activity of the resulting derivative. These modifications are a cornerstone of designing drugs with improved therapeutic profiles.

The impact of substitution is highly context-dependent:

Acetylation of an Amino Group: The conversion of para-aminosalicylic acid (PAS) to this compound via acetylation of the 4-amino group dramatically reduces its antituberculosis activity. asm.org This modification effectively inactivates the molecule against its target in M. tuberculosis, highlighting how a simple substituent change can be a mechanism for drug resistance. asm.org

Substitution on the Aromatic Ring:

Halogenation: The introduction of halogen atoms onto the aromatic ring generally enhances both the potency and toxicity of salicylates. pharmacy180.com

Alkyl/Aryl Groups: In a series of acyl-salicylates studied for analgesic activity, the addition of a tert-butyl group to the benzoyl moiety (compound BS3) led to the highest analgesic activity and the strongest binding affinity for the COX-2 enzyme. unair.ac.id This suggests that bulky, hydrophobic groups can enhance interactions within the enzyme's active site. unair.ac.id

5-Position Substitution: Adding an aromatic ring at the 5-position of salicylic acid has been shown to increase anti-inflammatory activity. pharmacy180.com

Substitution on Functional Groups: Altering the carboxyl or phenolic hydroxyl groups can affect potency and toxicity. pharmacy180.com The synthesis of salicylate-based poly(anhydride-esters) for drug delivery applications shows that the choice of salicylate derivative (e.g., halogenated vs. aminosalicylates) influences the physical properties of the resulting polymer, such as molecular weight and degradation time, which are critical for its function. researchgate.net

Table 3: Effects of Substituent Modifications on Salicylate Derivatives

| Parent Compound | Modification | Resulting Compound Class | Effect on Biological Activity | Reference |

|---|---|---|---|---|

| para-Aminosalicylic acid | Acetylation of the 4-amino group | This compound | Significantly reduced antituberculosis activity. | asm.org |

| Salicylic acid | Introduction of a halogen to the aromatic ring | Halogenated salicylates | Enhanced potency and toxicity. | pharmacy180.com |

| Salicylic acid | Addition of a tert-butylbenzoyl group at the hydroxyl | O-acyl-salicylate | Increased analgesic activity and COX-2 binding affinity. | unair.ac.id |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used in drug design to correlate the chemical structure of compounds with their biological activity. nih.gov This method aims to develop predictive mathematical models that can guide the synthesis of new, more potent molecules and optimize lead compounds. google.comnih.gov While specific QSAR models for this compound are not extensively detailed in the literature, the methodology is broadly applicable to this class of compounds.

A typical QSAR study involves several steps:

Data Set Generation: A series of structurally related compounds, such as derivatives of this compound, are synthesized and their biological activity (e.g., enzyme inhibition, analgesic effect) is measured quantitatively.

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be 2D or 3D and represent various physicochemical properties, such as topological indices, electrotopological states, and steric or electronic features. nih.govresearchgate.net

Model Development: Using machine learning or statistical methods—such as k-nearest neighbors (KNN), decision trees, or neural networks—a mathematical model is built to find the best correlation between the calculated descriptors and the observed biological activity. nih.gov

Validation: The model's predictive power is rigorously tested using both internal validation techniques and an external set of compounds not used in the model's creation. researchgate.netresearchgate.net

For a series of salicylate derivatives, a QSAR model could identify which structural features (e.g., the nature and position of substituents on the aromatic ring) are most influential for a desired activity. researchgate.net For example, a 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) generates contour maps that visualize regions where steric bulk or specific electronic properties would likely increase or decrease activity, providing a clear roadmap for designing new analogs. researchgate.net Such models are crucial for efficiently screening virtual libraries of compounds and prioritizing synthetic efforts toward candidates with the highest probability of success. google.com

Metabolic and Toxicological Research on 4 Acetamidosalicylic Acid

Metabolic Pathways and Biotransformation

4-Acetamidosalicylic acid is a known metabolite of 4-aminosalicylic acid (PAS), a drug historically used in the treatment of tuberculosis. dguv.de The metabolic conversion of aminosalicylic acids, including the formation of this compound, is a significant area of study in understanding the disposition and activity of these compounds in the body.

Acetylation as a Metabolic Pathway for Aminosalicylic Acids

Acetylation is a primary metabolic pathway for aminosalicylic acids. scribd.com This process involves the transfer of an acetyl group from a donor molecule, typically acetyl-Coenzyme A (acetyl-CoA), to the amino group of the aminosalicylic acid. wikipedia.orgfrontiersin.org This biotransformation results in the formation of N-acetylated metabolites, such as N-acetyl-p-aminosalicylic acid (from p-aminosalicylic acid) and N-acetyl-5-aminosalicylic acid (from 5-aminosalicylic acid). portlandpress.comatsjournals.org The acetylation process can influence the therapeutic activity and excretion of the parent drug. dguv.de For instance, the acetylation of p-aminosalicylic acid (PAS) to this compound is considered an inactivation step, as the acetylated form is therapeutically inactive. dguv.de

The site of acetylation can vary. Studies have shown that N-acetylation of 5-aminosalicylic acid occurs in the colonic mucosa and to a lesser extent by fecal bacteria. portlandpress.comnih.gov Isolated human colonic epithelial cells have demonstrated the ability to acetylate 5-aminosalicylic acid, producing N-acetyl-5-aminosalicylic acid. nih.gov

Role of Arylamine N-Acetyltransferases (NATs)

The enzymatic reaction of acetylation is catalyzed by a family of enzymes known as arylamine N-acetyltransferases (NATs). wikipedia.orgfrontiersin.org These cytosolic enzymes play a crucial role in the metabolism of a wide array of drugs and other foreign compounds (xenobiotics) containing an arylamine or hydrazine (B178648) group. asm.orgnih.gov The general reaction catalyzed by NATs is the transfer of an acetyl group from acetyl-CoA to an arylamine substrate, forming an N-acetylarylamine and coenzyme A (CoA). wikipedia.org

Specificity of NAT Isoforms (e.g., NAT1, NAT2)

In humans, two main functional NAT isoforms have been identified: NAT1 and NAT2. aacrjournals.org These isoforms exhibit distinct but overlapping substrate specificities. aacrjournals.org Historically, NAT1 was considered to metabolize substrates like p-aminosalicylic acid (PAS) in a "monomorphic" manner, meaning the rate of metabolism did not vary significantly among individuals. In contrast, NAT2 was known for its "polymorphic" metabolism of drugs like isoniazid, leading to "slow" and "fast" acetylator phenotypes in the population. aacrjournals.org

Further research has shown that both NAT1 and NAT2 can metabolize aminosalicylic acids, though with different efficiencies. uzh.ch For instance, in vitro studies with human enzymes have demonstrated that both NAT1 and NAT2 can mediate the N-acetylation of 4-aminosalicylic acid, with NAT1 showing a significantly higher intrinsic clearance than NAT2. uzh.ch Conversely, other studies suggest that NAT1 preferentially N-acetylates substrates like p-aminobenzoic acid (PABA) and p-aminosalicylic acid (PAS), while NAT2 has higher activity towards sulfamethazine (B1682506) and isoniazid. asm.org The specificity of these enzymes is not absolute, and the relative contribution of each isoform to the metabolism of a particular aminosalicylic acid can depend on the specific substrate and the tissue in which the metabolism is occurring, as both NAT1 and NAT2 are expressed in the human intestine and liver. uzh.ch

The structural basis for the substrate selectivity of NAT1 and NAT2 has been investigated. Studies involving chimeric NAT1/NAT2 proteins and site-directed mutagenesis have identified specific amino acid residues (125, 127, and 129) as important determinants of substrate specificity. nih.gov

Enzymatic Activity and Inactivation of Precursors

The acetylation of aminosalicylic acids by NAT enzymes generally leads to the inactivation of the parent compound. dguv.de For example, the acetylation of p-aminosalicylic acid (PAS) to this compound by Mycobacterium tuberculosis NAT inactivates the drug. asm.org This inactivation is a critical factor in the therapeutic efficacy of PAS. The enzymatic activity of NATs is dependent on the presence of the cofactor acetyl-CoA. portlandpress.com Studies with isolated human colonic epithelial cells have shown that the acetylation of 5-aminosalicylic acid is very poor in cell homogenates but proceeds to completion upon the addition of acetyl-CoA. portlandpress.com

The kinetic parameters of NAT enzymes, such as the Michaelis-Menten constant (Km) and the maximal velocity (Vmax), have been determined for various aminosalicylic acid substrates. These parameters provide insights into the affinity of the enzyme for the substrate and the efficiency of the catalytic process. frontiersin.org For example, bacterial NATs have been shown to have a higher catalytic efficiency for 5-aminosalicylic acid compared to its isomer, 4-aminosalicylic acid. psu.edu

Excretion and Metabolite Identification in Biological Fluids

Following its formation, this compound is primarily excreted from the body in the urine. dguv.de Studies in humans have shown that both unchanged p-aminosalicylic acid (PAS) and its major metabolite, this compound (N-Ac PAS), are excreted in the urine within 24 hours of administration. dguv.deatsjournals.org In individuals with impaired kidney function, the excretion of this compound can be delayed, leading to its accumulation in the body. dguv.de

Chromatographic and Spectrometric Analysis

The identification and quantification of this compound and other related metabolites in biological fluids such as plasma and urine are typically achieved using a combination of chromatographic and spectrometric techniques. atsjournals.orgasm.org High-performance liquid chromatography (HPLC) is a commonly used method for separating the parent drug from its metabolites. nih.govasm.org Following separation by HPLC, mass spectrometry (MS) can be used for the definitive identification and quantification of the compounds. asm.org For instance, HPLC coupled with electrospray ionization mass spectrometry (HPLC-ESI-MS) has been used to monitor the conversion of PAS to this compound. asm.org In such analyses, the retention times of the compounds are used for initial identification, which is then confirmed by their mass-to-charge ratio (m/z) in the mass spectrometer. asm.org

Potential for Further Metabolic Derivatization

This compound is itself a product of metabolism, formed through the N-acetylation of 4-aminosalicylic acid (PAS). rsc.org The potential for further metabolic derivatization hinges on the reactivity of its core functional groups: the carboxylic acid, the hydroxyl group, and the acetamido group. As a derivative of salicylic (B10762653) acid, it is subject to various biotransformations.

Metabolic pathways for similar compounds involve several types of reactions. lookchem.com The acetamido group can undergo de-acetylation, which would revert the compound back to its parent, 4-aminosalicylic acid. The molecule could also undergo oxidation or substitution reactions, particularly at the hydroxyl and amino groups, leading to a variety of other derivatives. lookchem.com The carboxylic acid group is also a site for potential derivatization, such as conjugation reactions that are common in the metabolism of xenobiotics.

Toxicological Profiles and Mechanisms of Toxicity

The toxicological profile of this compound has been investigated using both computational (in silico) methods and direct cellular assays. These approaches provide a predictive framework and empirical data on its potential hazards.

In Silico Toxicity Predictions

Computational toxicology utilizes sophisticated software to predict the adverse effects of chemical structures, offering a rapid and resource-efficient alternative to traditional animal testing. charite.de Web-based platforms like ProTox-II are prominent tools in this field, employing machine-learning models built on extensive datasets from in vitro and in vivo studies to forecast a range of toxicity endpoints. nih.govresearchgate.net These models analyze a molecule's structure to predict outcomes such as acute toxicity, organ-specific toxicity (like hepatotoxicity), cytotoxicity, and carcinogenicity. nih.gov

A key aspect of in silico toxicity prediction is the identification of toxicophoric groups—specific substructures within a molecule that are known to be associated with toxicity. For this compound, the structure contains several moieties that could be flagged as potential toxicophores by predictive models. These include the aromatic ring, the carboxylic acid group, the phenolic hydroxyl group, and the N-acetylated aromatic amine. Aromatic amines, in particular, are a well-known structural alert for potential mutagenicity and carcinogenicity, which would be a focus of any computational assessment.

A primary output of in silico tools is the prediction of the median lethal dose (LD50), which is a standardized measure of acute toxicity. charite.de These platforms can calculate an estimated LD50 value in mg/kg of body weight and classify the compound according to the Globally Harmonized System of Classification of Labelling of Chemicals (GHS). charite.de This system categorizes substances into classes ranging from highly toxic (Class I) to non-toxic (Class VI). charite.de

Furthermore, advanced models can predict interactions with specific toxicity targets. charite.de These are biological macromolecules, often proteins, whose modulation is linked to adverse effects. charite.de By comparing the chemical structure of this compound against libraries of known pharmacophores for toxic targets, these tools can generate a list of potential protein interactions that might mediate a toxic response. nih.gov

| Toxicity Endpoint | Prediction Type | Basis of Prediction |

|---|---|---|

| Oral LD50 | Quantitative value (mg/kg) and Toxicity Class (I-VI) | Analysis of chemical fragments and similarity to compounds with known LD50 values |

| Hepatotoxicity | Probability Score (Active/Inactive) | Model trained on data from drug-induced liver injury databases |

| Cytotoxicity | Probability Score (Active/Inactive) based on IC50 | Model trained on data from in vitro assays on cell lines like HepG2 |

| Carcinogenicity | Probability Score (Active/Inactive) | Model trained on data from sources like the Carcinogenic Potency Database (CPDB) |

| Mutagenicity | Probability Score (Active/Inactive) | Model trained on data from Ames mutagenicity tests |

| Toxicity Targets | List of potential protein targets | Pharmacophore-based screening against a library of known toxicity-related proteins |

Identification of Toxicophoric Groups

Cellular Toxicity Investigations (e.g., Cytotoxicity to Fibroblast Cells)

In vitro studies provide direct evidence of a compound's effect on living cells. The cytotoxicity of salicylate (B1505791) derivatives has been evaluated using standard cell lines, such as L929 mouse fibroblasts. These cells are a common model in biocompatibility and cytotoxicity testing as recommended by international standards. mdpi.comresearchgate.net

Mechanisms Implicated in Potential Toxic Responses

The toxic mechanisms of salicylates, in general, are well-documented and may offer insight into the potential actions of this compound. A primary mechanism of salicylate toxicity at high doses is the uncoupling of oxidative phosphorylation in mitochondria. nih.gov This disruption of cellular energy production leads to increased oxygen consumption, heat production, and a cascade of metabolic disturbances. nih.gov

Other implicated mechanisms include the inhibition of Krebs cycle enzymes, which further impairs energy metabolism and leads to the accumulation of organic acids, contributing to metabolic acidosis. nih.gov Additionally, the parent compound of this compound, 4-aminosalicylic acid (PAS), has been studied for its ability to chelate metal ions, specifically manganese (Mn2+). rsc.org Research has shown that both PAS and its N-acetylated metabolite can form complexes with Mn2+, suggesting that metal chelation could be another potential biological mechanism of action. rsc.org

Generation of Reactive Oxygen Species (ROS)

The direct generation of Reactive Oxygen Species (ROS) by this compound is not extensively documented in current research. However, insights can be drawn from structurally similar compounds. For instance, acetaminophen (B1664979) (paracetamol), which also possesses an acetamido group on a phenolic ring, is known to cause oxidative stress. Its metabolism leads to a highly reactive product, N-acetyl-p-benzoquinone imine (NAPQI), which initiates ROS-mediated cell death. researchgate.net This process leads to a significant depletion of endogenous antioxidants like glutathione (B108866) (GSH), indicating a massive level of oxidative stress. researchgate.net

In contrast, the isomer 5-aminosalicylic acid (5-ASA) has been shown to be an efficient scavenger of peroxyl radicals. uchile.cl However, the oxidation of 5-ASA can still lead to the formation of reactive intermediates. uchile.cl Some studies suggest that certain compounds can make cells more susceptible to ROS accumulation. For example, zosteric acid has been shown to cause E. coli to accumulate ROS, leading to a stress condition. unimi.it While these findings relate to similar structures, further research is required to determine if this compound itself directly generates ROS or contributes to oxidative stress.

Formation of Quinone-Type Intermediates

The formation of a quinone-type intermediate from this compound is a plausible metabolic pathway, primarily due to its structural similarity to other aminophenol derivatives. The metabolism of acetaminophen is a well-established model for this type of bioactivation. Acetaminophen is oxidized by cytochrome P450 enzymes to form N-acetyl-p-benzoquinone imine (NAPQI), a highly reactive and cytotoxic metabolite. researchgate.netmdpi.com This quinone-imine is responsible for the hepatotoxicity observed in acetaminophen overdose. mdpi.com

Similarly, mesalamine (5-aminosalicylic acid), an isomer of 4-aminosalicylic acid, can be oxidized by enzymes like peroxidase or via the cytochrome P450 system to form a corresponding quinone-imine. mdpi.com This reactive intermediate is implicated in the side effects of mesalamine, such as nephrotoxicity, through mechanisms like covalent binding to proteins and depletion of glutathione. mdpi.com Given that this compound is the N-acetylated metabolite of 4-aminosalicylic acid, it shares the core p-aminophenol structure that is susceptible to oxidation. This process can lead to the formation of a reactive N-acetyl-p-benzoquinone imine-like metabolite. The formation of such intermediates from N-acetyl-p-benzoquinone imine can even lead to the generation of 4-aminophenoxyl free radicals. nih.gov

Table 1: Metabolic Activation of Aminophenol Derivatives

| Compound | Activating System | Reactive Intermediate |

|---|---|---|

| Acetaminophen | Cytochrome P450 (CYP) enzymes | N-acetyl-p-benzoquinone imine (NAPQI) researchgate.netmdpi.com |

| Mesalamine (5-ASA) | Peroxidases, CYP enzymes | Quinone-imine mdpi.com |

| This compound | Predicted: Cytochrome P450 enzymes | Predicted: Quinone-imine type metabolite |

Role of Cytochrome P450 System in Metabolism and Toxicity

The Cytochrome P450 (CYP) enzyme system is central to the metabolism of a vast number of drugs, and its involvement in the bioactivation and potential toxicity of this compound is strongly suggested by its chemical structure. ethernet.edu.etscribd.com The CYP system, particularly enzymes like CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4, is responsible for Phase I metabolic reactions that introduce or expose functional groups on drug molecules. ethernet.edu.et

The metabolism of acetaminophen to its toxic NAPQI metabolite is a classic example of CYP-mediated toxicity, primarily involving the CYP2E1 enzyme. researchgate.net The involvement of the CYP system is also implicated in the oxidation of mesalamine, which can lead to organ-specific side effects. mdpi.com Given that this compound is an acetylated aminosalicylate, its metabolic pathway is anticipated to involve CYP enzymes. This enzymatic processing could lead to the formation of the reactive quinone-type intermediates discussed previously, which are often the precursors to toxicity. While direct studies on this compound are limited, the metabolic pathways of analogous compounds strongly support the role of the cytochrome P450 system in its biotransformation and potential toxicological profile. google.comscribd.com

Effects on Human Cells and Systems (e.g., Chromosome Aberrations)

Further data on the genotoxicity of the parent compound comes from a test on aminosalicylate sodium, which noted DNA damage in rodent ascites tumor cells. chemsrc.com Cells that retain chromosomal aberrations through multiple cell divisions are sometimes referred to as "rogue cells." nih.gov These aberrations, such as translocations, can be induced by chemical agents and are sometimes associated with pathological conditions. nih.gov

While these results point to a potential for genotoxicity associated with the parent compound, it is crucial to note that acetylation, which converts para-aminosalicylic acid to this compound, is a major route for its inactivation. europa.eu Over 80% of an oral dose of PAS is excreted in the urine, with more than 50% being the acetylated form. europa.eu The acetylated metabolite is considered devoid of bacteriostatic activity. europa.eu Whether this metabolic inactivation also mitigates the genotoxic potential observed with the parent compound requires direct investigation.

Table 2: Genotoxicity Data for para-Aminosalicylic Acid

| Test System | Compound | Observed Effect | Source |

|---|---|---|---|

| Cultured Mammalian Cells | p-Aminosalicylic acid | Definite, though weak, increase in chromosome aberrations |

Analytical Methodologies and Characterization Techniques in 4 Acetamidosalicylic Acid Research

Spectroscopic Characterization

Spectroscopy is pivotal for confirming the molecular structure of 4-acetamidosalicylic acid, identifying its functional groups, and studying its electronic properties.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in the this compound molecule. The analysis is typically performed on a solid sample, often prepared as a potassium bromide (KBr) tablet. pasg.nhs.uk The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds.

Key functional groups and their expected absorption regions include:

O-H Stretch (Carboxylic Acid and Phenol): A very broad band is expected in the region of 2500-3300 cm⁻¹ for the hydrogen-bonded hydroxyl of the carboxylic acid, which often overlaps with the C-H stretching bands. The phenolic O-H stretch also contributes to this broad absorption. chemistrytalk.org

N-H Stretch (Amide): A moderate absorption band appears around 3300-3500 cm⁻¹ due to the N-H bond of the secondary amide. nobraintoosmall.co.nz

C-H Stretch (Aromatic and Methyl): Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the acetyl methyl group are found just below 3000 cm⁻¹. udel.edu

C=O Stretch (Carbonyl): The molecule contains two carbonyl groups (carboxylic acid and amide), which lead to strong absorption bands in the 1630-1720 cm⁻¹ region. The carboxylic acid carbonyl stretch is typically observed around 1705-1720 cm⁻¹, while the amide I band (primarily C=O stretch) is found around 1630-1695 cm⁻¹. chemistrytalk.orgnobraintoosmall.co.nz

C=C Stretch (Aromatic): Medium to weak absorptions from the carbon-carbon double bonds of the benzene (B151609) ring are expected in the 1450-1600 cm⁻¹ range. chemskills.com

C-O Stretch (Carboxylic Acid and Phenol): Strong bands corresponding to the C-O stretching vibrations of the carboxylic acid and the phenol (B47542) appear in the 1210-1320 cm⁻¹ region. nobraintoosmall.co.nz

| Functional Group | Bond | Expected Wavenumber (cm⁻¹) | Appearance |

|---|---|---|---|

| Carboxylic Acid / Phenol | O-H stretch | 2500 - 3300 | Very Broad |

| Amide | N-H stretch | 3300 - 3500 | Moderate |

| Amide | C=O stretch (Amide I) | 1630 - 1695 | Strong |

| Carboxylic Acid | C=O stretch | 1705 - 1720 | Strong |

| Aromatic Ring | C=C stretch | 1450 - 1600 | Medium-Weak |

| Carboxylic Acid / Phenol | C-O stretch | 1210 - 1320 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the definitive structural confirmation of this compound by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments. psu.edu Spectra are often recorded in deuterated solvents like dimethyl sulfoxide (B87167) (DMSO-d₆), as the choice of solvent can influence the chemical shifts of labile protons. pasg.nhs.ukthieme-connect.derero.ch Two-dimensional NMR experiments such as COSY, HSQC, and HMBC are employed for unambiguous assignment of signals. pasg.nhs.uk

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals are expected for the acetyl methyl protons (a singlet), the three aromatic protons (with splitting patterns dependent on their coupling), the amide N-H proton (a singlet or doublet), and the labile phenolic and carboxylic acid O-H protons (broad singlets). thieme-connect.de

| Nucleus | Structural Unit | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | -C(=O)CH₃ | ~2.1 | Singlet |

| ¹H | Ar-H | ~6.5 - 8.0 | Multiplets/Doublets |

| ¹H | -NH- | ~9.0 - 10.5 | Broad Singlet |

| ¹H | Ar-OH | ~10.0 - 12.0 | Broad Singlet |

| ¹H | -COOH | >12.0 | Very Broad Singlet |

| ¹³C | -C(=O)C H₃ | ~24 | Methyl Carbon |

| ¹³C | Ar-C | ~105 - 160 | Aromatic Carbons |

| ¹³C | -NHC =O | ~169 | Amide Carbonyl |

| ¹³C | -C OOH | ~172 | Carboxylic Acid Carbonyl |

Note: Chemical shifts are highly dependent on solvent and concentration. sigmaaldrich.comcarlroth.com

Mass Spectrometry (MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound and to gain structural information through fragmentation analysis. psu.edu Techniques like electrospray ionization (ESI) are commonly used. asm.org The molecular weight of this compound is 195.17 g/mol . nih.gov In ESI-MS, the compound is typically observed as a protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) of approximately 196.06, or as a deprotonated molecule [M-H]⁻ at m/z 194.05. asm.orguni.lu Other adducts, such as with sodium ([M+Na]⁺ at m/z ~218), may also be detected. uni.lu Fragmentation patterns in MS can reveal structural motifs; for instance, the loss of a hydroxyl group (M-17) or the entire carboxyl group (M-45) are common fragmentation pathways for carboxylic acids. miamioh.edu

UV/Vis Spectroscopy for Absorbance-Based Assays

Ultraviolet-Visible (UV/Vis) spectroscopy is a quantitative technique used to determine the concentration of this compound in solution. scispace.com The molecule contains chromophores—the substituted benzene ring and carbonyl groups—that absorb light in the UV region. lcms.cz Salicylic (B10762653) acid itself shows absorption maxima around 230 nm and 300 nm, and its derivatives are expected to absorb in a similar range. researchgate.net For quantitative analysis, a wavelength of maximum absorbance (λmax) is selected to construct a calibration curve according to the Beer-Lambert law. stackexchange.com HPLC methods often use UV detectors set at wavelengths such as 222 nm or 237 nm for the detection and quantification of this compound and related impurities. nih.gov

Fluorescence Spectroscopy for Probe Development

This compound exhibits intrinsic fluorescence, a property that has been exploited in the development of biochemical probes. stackexchange.com It has been characterized as an active site-directed fluorescent probe, notably for detecting salicylic acid. stackexchange.com When used as a probe, it displays a fluorescence emission maximum at 370 nm with a high fluorescence quantum yield of 0.93. stackexchange.com This fluorescence can be modulated upon binding to a target. The compound has also been employed as an acceptor molecule in Fluorescence Resonance Energy Transfer (FRET) studies to analyze structural transitions in proteins. nih.gov FRET relies on the energy transfer from an excited donor fluorophore to a suitable acceptor, like this compound, when they are in close proximity. rero.ch